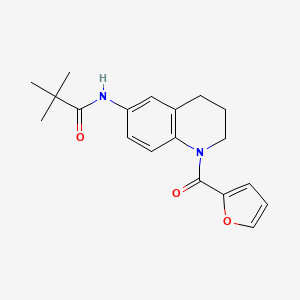

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a complex organic compound. The furan-2-carbonyl group indicates the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The tetrahydroquinolin part suggests a quinoline structure, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is saturated (has single bonds only) in four places, indicated by the ‘tetrahydro’ prefix .

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan-2-carbonyl compounds can be synthesized through various methods. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give N-(pyridin-2-yl)furan-2-carboxamide . Please consult a qualified chemist or a relevant research paper for detailed and accurate synthesis methods.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

The synthesis of tetrahydroisoquinolines, including structures related to "N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide," showcases innovative approaches to constructing complex heterocyclic compounds. For instance, lateral lithiation of related compounds followed by reactions with electrophiles demonstrates a method for synthesizing side-chain substituted derivatives, some of which can be further processed into tetrahydroisoquinolines with potential pharmacological activities (Keith Smith, G. El‐Hiti, Amany S. Hegazy, 2010).

A study on the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, which share a core structure with "this compound," highlighted their potential as therapeutic agents due to potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Mechanistic Insights and Novel Reactions

Research into metal-free synthesis of 3-arylquinolin-2-one compounds via phenyliodine bis(trifluoroacetate) (PIFA)-mediated reactions provides a foundation for understanding the chemical behavior of complex quinoline derivatives. Such studies offer insights into novel oxidative C-C bond formation mechanisms and aryl migration, which are relevant for the synthesis and functionalization of compounds like "this compound" (Le‐Ping Liu, Han Lu, Hong Wang, et al., 2013).

The development of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors through ultrasound-mediated synthesis demonstrates the application of "this compound" related compounds in developing treatments for conditions like hyperpigmentation. This highlights the compound's relevance in synthesizing bioactive molecules with potential therapeutic applications (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-8-9-15-13(12-14)6-4-10-21(15)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAIJPLPQMUPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2659816.png)

![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)

![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)

![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)

![4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659829.png)

![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)

![methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2659839.png)